5-methyl-2-(trifluoromethoxy)benzoic acid
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Overview
Description
5-methyl-2-(trifluoromethoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a methyl group (-CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(trifluoromethoxy)benzoic acid can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor, such as 5-methyl-2-hydroxybenzoic acid, using trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-methyl-2-(trifluoromethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-methyl-2-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzoic acid: Similar in structure but with the trifluoromethyl group at a different position.
5-fluoro-2-methylbenzoic acid: Contains a fluorine atom instead of the trifluoromethoxy group.
2-(trifluoromethoxy)benzoic acid: Lacks the methyl group present in 5-methyl-2-(trifluoromethoxy)benzoic acid.
Uniqueness
This compound is unique due to the presence of both the trifluoromethoxy and methyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity .
Properties
CAS No. |
1261573-49-2 |
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Molecular Formula |
C9H7F3O3 |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
5-methyl-2-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H7F3O3/c1-5-2-3-7(15-9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
KTRHVNFOWTYHHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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